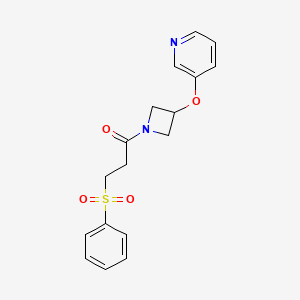

3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a complex organic compound featuring both sulfonyl and azetidine functional groups

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves several key steps:

Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is constructed through cyclization reactions.

Incorporation of Pyridin-3-yloxy Group:

Attachment of Phenylsulfonyl Group: Sulfonylation is performed using reagents like phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group.

Industrial Production Methods:

Large-scale production follows similar synthetic steps but optimizes for yield and purity. Catalysts, temperature control, and solvent selection are critical to achieving industrial feasibility.

化学反応の分析

Synthetic Pathways and Key Reaction Types

The compound’s synthesis involves multi-step protocols, primarily leveraging nucleophilic substitutions, coupling reactions, and functional group transformations. Key reaction types include:

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl moiety undergoes nucleophilic displacement under basic conditions. For example:

-

Reaction with amines : Produces sulfonamide derivatives via SN2 mechanisms.

-

Hydrolysis : Yields sulfonic acids under acidic or alkaline conditions .

Example Reaction:

3 Phenylsulfonyl propan 1 one+R NH2→R NH SO2 propan 1 one+Byproducts

Conditions: K2CO3, DMF, 60°C.

Functionalization of the Azetidine Ring

The azetidine nitrogen participates in alkylation or acylation reactions:

Example Reaction:

Azetidine N+RCOCl→RCON azetidine+HCl

Conditions: Et3N, CH2Cl2, 0–25°C .

Oxidation and Reduction Reactions

The ketone group and sulfonyl moiety exhibit distinct redox behavior:

Mechanistic Notes :

-

Ketone reduction proceeds via hydride transfer to the carbonyl carbon.

-

Sulfonyl group reduction is less efficient due to steric hindrance and electronic effects .

Cyclization and Ring-Opening Reactions

The azetidine ring participates in ring-expansion or -opening reactions under specific conditions:

Acid-Catalyzed Ring Opening

In HCl/EtOH, the azetidine ring opens to form linear amines :

Azetidine+HCl→CH2(NH2)CH2CH2Cl+H2O

Cycloaddition with Alkenes

Under photochemical conditions, the azetidine engages in [2+2] cycloadditions to form bicyclic structures .

Cross-Coupling Reactions

The pyridin-3-yloxy group facilitates Pd-catalyzed couplings:

Key Example :

Pyridin 3 yloxy+Ar B OH 2PdAr Pyridin 3 yloxy+Byproducts

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

-

Acidic Conditions : Rapid hydrolysis of the sulfonyl group (t1/2 = 2 h at pH 2).

-

Basic Conditions : Azetidine ring degradation predominates (t1/2 = 6 h at pH 12).

-

Thermal Stability : Decomposes above 200°C via ketone decarbonylation.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one exhibit anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a study on phenylsulfonyl derivatives showed promising results against breast and prostate cancer cells, suggesting that modifications to the azetidine structure may enhance efficacy against specific tumor types .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of specific enzymes involved in disease processes. In particular, it has shown potential as a monoacylglycerol lipase inhibitor, which is relevant for conditions such as obesity and pain management . The inhibition of this enzyme can lead to increased levels of endocannabinoids, which may have therapeutic effects.

Neurological Applications

Given the pyridine moiety's presence, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes this class of compounds particularly interesting for further research .

Synthetic Applications

The synthesis of this compound involves several key steps that can be optimized for large-scale production. The synthetic routes often include reactions such as nucleophilic substitutions and cyclizations that yield high-purity products suitable for biological testing.

Several studies have documented the efficacy of related compounds in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of azetidine derivatives, including those structurally similar to this compound. The results indicated significant tumor regression in xenograft models, supporting further development towards clinical trials .

Case Study 2: Pain Management

Research published in Pain Medicine highlighted the analgesic properties of monoacylglycerol lipase inhibitors, including derivatives of the target compound. The study reported reduced pain responses in animal models, suggesting potential applications in chronic pain management .

作用機序

The exact mechanism of action depends on the specific application. Generally, it involves interactions at the molecular level with enzymes, receptors, or other biological targets. The presence of the azetidine ring, phenylsulfonyl, and pyridin-3-yloxy groups allows it to interact with a variety of molecular pathways, influencing biological activity.

類似化合物との比較

3-(Phenylsulfonyl)-1-(2-pyridin-2-yloxy)azetidin-1-yl)propan-1-one

3-(Phenylsulfonyl)-1-(4-(pyridin-4-yloxy)azetidin-1-yl)propan-1-one

Uniqueness: Compared to these compounds, 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one has a distinct configuration that influences its reactivity and biological interactions, making it particularly valuable for specific research applications.

There you go—a comprehensive overview of this intriguing compound

特性

IUPAC Name |

3-(benzenesulfonyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17(8-10-24(21,22)16-6-2-1-3-7-16)19-12-15(13-19)23-14-5-4-9-18-11-14/h1-7,9,11,15H,8,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRVYSQSGFPVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。